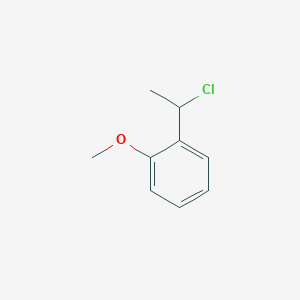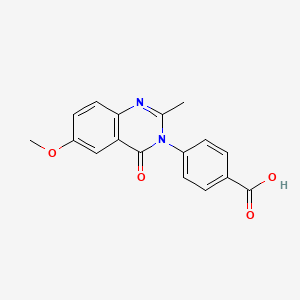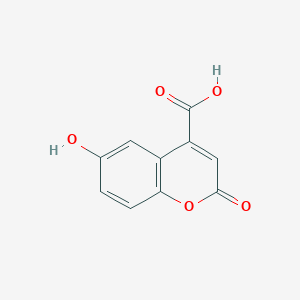
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, a sulfonamide group, and a methoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
作用機序
Target of Action
Compounds with a pyrimidine nucleus, like “N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide”, are often involved in interactions with enzymes or receptors that recognize nucleotide-like structures. These could include kinases, polymerases, or other proteins involved in cellular signaling and DNA/RNA synthesis .
Mode of Action
The compound might interact with its target through hydrogen bonding or other non-covalent interactions. The sulfonylamino and methoxyphenyl groups could potentially enhance the binding affinity or specificity of the compound for its target .
Biochemical Pathways
Depending on the specific target, the compound could influence a variety of biochemical pathways. For instance, if the target is a kinase, the compound could affect signal transduction pathways. If the target is a polymerase, the compound could influence DNA/RNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. The presence of functional groups like sulfonylamino and methoxyphenyl could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. This could range from changes in gene expression, alterations in cellular signaling, to effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might be more stable and active at certain pH levels or temperatures .
生化学分析
Biochemical Properties
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide interacts with various enzymes and proteins in biochemical reactions . It has been identified as a potential inhibitor of Poly(ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage . The nature of these interactions involves the compound potentiating the effects of DNA damaging cytotoxic agents, compromising the DNA repair mechanism of cancer cells, and leading to genomic dysfunction and cell death .
Cellular Effects
The effects of N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been observed to have anti-proliferative activity against certain human cancer cell lines .
Molecular Mechanism
At the molecular level, N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA damage, leading to genomic dysfunction and cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxyphenyl Moiety: This step involves the coupling of the methoxyphenyl group to the tetrahydropyrimidine ring, typically through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl moiety or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-[5-(1-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)pyridin-2-yl]cyclopropanecarboxamide
- 2-[N-(cyclopropylmethyl)2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido]acetic acid
Uniqueness
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl moiety and acetamide group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
特性
IUPAC Name |
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c1-7(18)15-8-3-4-10(23-2)9(5-8)17-24(21,22)11-6-14-13(20)16-12(11)19/h3-6,17H,1-2H3,(H,15,18)(H2,14,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWODANKQWSMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)




![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2578025.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

